4-Hexapentaenylaniline
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Overview
Description
4-Hexapentaenylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a hexapentaenyl group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexapentaenylaniline typically involves the coupling of aniline with a hexapentaenyl halide through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack of the aniline nitrogen on the halide. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Hexapentaenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The hexapentaenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Hexapentaenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hexapentaenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The hexapentaenyl group can facilitate binding to hydrophobic pockets within proteins, while the aniline moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
4-Hexylresorcinol: An alkylresorcinol derivative with applications in cosmetics and medicine.
Uniqueness: 4-Hexapentaenylaniline is unique due to its extended conjugated system provided by the hexapentaenyl group, which imparts distinct electronic properties. This makes it particularly useful in the development of materials with specific electronic and optical characteristics, setting it apart from other aniline derivatives.
Properties
CAS No. |
918530-32-2 |
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Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
InChI |
InChI=1S/C12H9N/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h6-10H,1,13H2 |
InChI Key |
WIQALTNQOKQBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C=C=C=CC1=CC=C(C=C1)N |
Origin of Product |
United States |
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